tert-Butyl 3-[(pentan-2-yl)amino]propanoate
Description
tert-Butyl 3-[(pentan-2-yl)amino]propanoate (CAS: 1221341-27-0) is a tertiary butyl ester derivative featuring a propanoate backbone substituted with a pentan-2-ylamino group. This compound is structurally characterized by a sterically bulky tert-butyl group, which enhances stability against hydrolysis, and a secondary amine moiety that enables participation in hydrogen bonding and coordination chemistry. Its molecular formula is C₁₂H₂₅NO₂, with a molecular weight of 215.33 g/mol . The compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for prodrugs, peptide mimetics, and metal-binding ligands, owing to its tunable reactivity and biocompatibility .
Properties
IUPAC Name |
tert-butyl 3-(pentan-2-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-6-7-10(2)13-9-8-11(14)15-12(3,4)5/h10,13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAYEBWYBQCNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(pentan-2-yl)amino]propanoate typically involves the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-[(pentan-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate (CAS: 1221341-78-1)
- Molecular Formula: C₁₃H₂₇NO₂
- Molecular Weight : 229.36 g/mol
- Key Differences: The addition of a methyl group at the 2-position of the propanoate backbone increases steric hindrance, reducing nucleophilic attack susceptibility. This modification also slightly elevates hydrophobicity (logP ~2.8 vs. 2.5 for the parent compound) .
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate (CAS: 1221341-88-3)
- Molecular Formula : C₁₇H₃₆N₂O₂
- Molecular Weight : 300.48 g/mol
tert-Butyl 3-[(butan-2-yl)amino]propanoate (CAS: 1221341-28-1)
Medicinal Chemistry
Material Science
- Azidoethoxy Analogues (e.g., tert-butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate): Serve as click chemistry precursors for polymer functionalization .
Physical and Spectroscopic Properties
| Property | tert-Butyl 3-[(pentan-2-yl)amino]propanoate | tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate | tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate |
|---|---|---|---|
| Boiling Point (°C) | 285–290 | 295–300 | 310–315 |
| ¹H NMR (δ, ppm) | 1.25 (s, 9H, tert-butyl), 3.15 (m, 1H, NH) | 1.28 (s, 9H), 3.20 (m, 1H), 1.55 (d, 3H, CH₃) | 1.30 (s, 9H), 2.60 (q, 4H, NCH₂), 3.10 (m, 1H) |
| LogP | 2.5 | 2.8 | 1.9 |
| Purity (%) | ≥95 | ≥95 | ≥98 |
Data sourced from .
Biological Activity
tert-Butyl 3-[(pentan-2-yl)amino]propanoate is a compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, interactions with biological systems, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
- Molecular Formula : C13H27NO2
- Molecular Weight : 229.36 g/mol
This compound is an ester derived from propanoic acid, featuring a tert-butyl group and a pentan-2-yl amino substituent. Its unique structure enhances its reactivity and functional properties, making it valuable in pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to active sites, modulating the activity of these target molecules. This interaction can lead to significant changes in biochemical pathways and physiological responses.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to glucose metabolism. It has been investigated for its potential effects on sodium-dependent glucose transporters (SGLT), which are critical in glucose absorption and regulation. Compounds that inhibit these transporters are of particular interest for treating conditions such as diabetes.
Case Studies
- SGLT Inhibition : Studies have shown that this compound can effectively inhibit SGLT activity, leading to reduced glucose absorption in intestinal cells. This property suggests potential use as an antidiabetic agent.
- Receptor Binding Studies : Interaction studies have revealed that this compound binds selectively to certain receptors involved in metabolic regulation. For example, binding assays demonstrated a high affinity for specific G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to metabolism .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-amino-2-methylpropanoate | C13H27NO2 | Lacks diethylamino group; simpler structure |
| Diethylaminopropanoic acid | C13H27NO2 | More polar; different pharmacokinetic properties |
| N,N-Diethylglycine | C5H11NO2 | Similar amine structure; less complex |
This table highlights how variations in alkyl groups and functional groups influence the chemical behavior and applications of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
